
3-Bromo-9,9-diphenyl-9H-fluorene
Overview
Description
3-Bromo-9,9-diphenyl-9H-fluorene is a chemical compound with the molecular formula C25H17Br . It is a useful research chemical .
Synthesis Analysis
The synthesis of this compound can be achieved by various methods such as Suzuki coupling, Ullmann coupling, and direct bromination . Among these methods, direct bromination is the most commonly used method for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene core with two phenyl groups attached at the 9-position and a bromine atom attached at the 3-position . The molecular weight of this compound is 397.31 .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 221.0 to 225.0 °C and a predicted boiling point of 472.7±24.0 °C . The predicted density of this compound is 1.363±0.06 g/cm3 .Scientific Research Applications
Mass Spectrometry Analysis
One significant application of derivatives of 9,9-diphenyl-9H-fluorene, which includes 3-Bromo-9,9-diphenyl-9H-fluorene, is in mass spectrometry analysis. Guo et al. (2012) developed a modified method to analyze bromo and other substituted 1,9-diphenyl-9H-fluorene using ion trap mass spectrometry. This method aids in distinguishing between isomers of these compounds, which is challenging due to the similarity in their mass spectra. The work offers new information for the unambiguous characterization of these substances in complex matrices (Guo, Li, Wei, Jiang, & Lee, 2012).
Photophysical Properties
Belfield et al. (2004) studied the linear and two-photon photophysical properties of a series of symmetrical diphenylaminofluorene-based materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene. This research is vital in understanding the behavior of such materials under different lighting conditions, which is crucial for applications in optical devices and materials science (Belfield, Morales, Hales, Hagan, Stryland, Chapela, & Percino, 2004).
Organic Light Emitting Diodes (OLEDs)
Research by Kimura et al. (2007) discusses the use of 9,9-dialkyl-functionalized fluorenes, closely related to this compound, in the development of novel fluorene-based oligomers. These oligomers were used to improve the thermal stability of materials in OLEDs. This research contributes significantly to the development of more efficient and durable OLEDs (Kimura, Kurata, Sawaki, Toba, Enokida, & Takagi, 2007).
Dye-Sensitized Solar Cells
Kumar et al. (2014) synthesized new organic dyes containing fluorene functionalized with imidazole units, demonstrating their application in dye-sensitized solar cells (DSSCs). The research showed moderate efficiency in DSSCs, indicating the potential of such fluorene derivatives in renewable energy technologies (Kumar, Thomas, Lee, & Ho, 2014).
Sensing and Cell Labeling
Xu et al. (2012) presented research on bromide-bearing conjugated fluorene copolymers, which are used for creating fluorescent nanoparticles. These nanoparticles have applications in organic molecule sensing and cell labeling, demonstrating the versatility of fluorene derivatives in biotechnology and materials science (Xu, Zhang, Wang, Chen, Neoh, Kang, & Fu, 2012).
Organic Photodetectors
Tu et al. (2016) explored fluorene derivatives with a wide bandgap and good thermal stability for use in organic ultraviolet photodetectors. This application is crucial for the development of advanced optical sensors and devices (Tu, Liu, Zhang, Wu, Chen, & Wang, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-15-16-24-22(17-20)21-13-7-8-14-23(21)25(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLLFWWMWDULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)
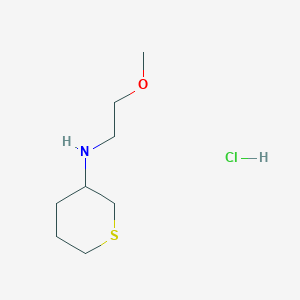




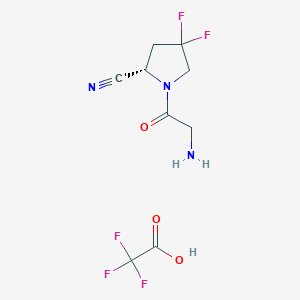
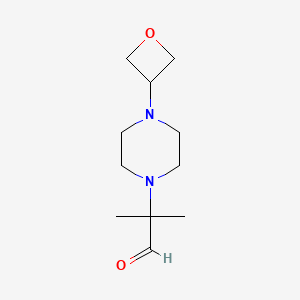
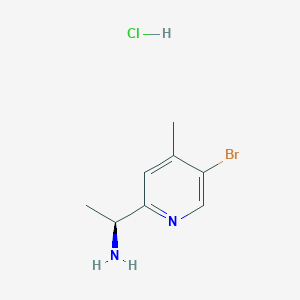
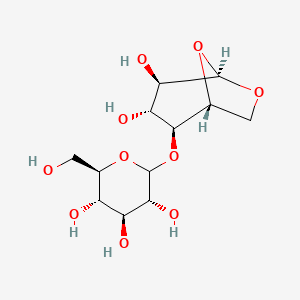


![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
